N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
CAS No.: 110841-68-4
Cat. No.: VC2014001
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110841-68-4 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine |
| Standard InChI | InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3 |
| Standard InChI Key | BSQKVHKXGOEWBP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNCC=C |
| Canonical SMILES | COC1=CC=CC(=C1)CNCC=C |
Introduction
Chemical Structure and Properties
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine consists of a 3-methoxyphenyl group connected to an allylamine moiety via a methylene bridge. The compound belongs to the broader class of benzylamines featuring an allyl substituent on the nitrogen atom.
Structural Characteristics
The molecular formula of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is C₁₁H₁₅NO with a molecular weight of approximately 177.24 g/mol. The structure contains several key functional groups:
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A benzene ring with a methoxy group at the meta (3) position
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A methylene bridge connecting the aromatic ring to the nitrogen
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A secondary amine functionality
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An allyl group (prop-2-en-1-yl) attached to the nitrogen atom
Physical Properties
Based on analysis of similar compounds, N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is expected to exhibit the following physical properties:
| Property | Value |
|---|---|
| Appearance | Clear to pale yellow liquid |
| Molecular Weight | 177.24 g/mol |
| LogP | ~2.8-3.2 (estimated) |
| Boiling Point | ~250-270°C (estimated) |
| Solubility | Soluble in organic solvents (dichloromethane, methanol); limited water solubility |
| PSA (Polar Surface Area) | ~21.26 (similar to related compounds) |
Synthetic Methodologies
Several synthetic pathways can be employed to prepare N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, drawing on established protocols for similar compounds.
Reductive Amination Approach
One common method involves reductive amination between 3-methoxybenzaldehyde and allylamine:
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Condensation of 3-methoxybenzaldehyde with allylamine forming an imine intermediate
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Reduction of the resulting imine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
Nucleophilic Substitution Method
Another approach utilizes nucleophilic substitution between allylamine and a suitable benzyl halide derivative:
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Reaction of 3-methoxybenzyl chloride or bromide with allylamine
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Base-catalyzed conditions (commonly potassium carbonate) in an appropriate solvent (acetonitrile or THF)
This approach is supported by similar protocols observed in the synthesis of related compounds such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, where nucleophilic substitution plays a critical role .
Metal-Catalyzed Routes
Advanced synthetic pathways utilizing metal catalysts have been reported for structurally similar compounds:
| Catalyst | Conditions | Expected Yield | Reference |
|---|---|---|---|
| Pd/C | THF, 25-30°C, H₂ (5-7 kg pressure) | 80-93% | |
| Ir(ppy)₃ | MeCN, 25°C, K₂HPO₄, 12h | 65-78% | |
| Ru@SiO₂-[Cu-NHC] | 70°C, 12h | 60-75% |
Multicomponent Reaction Approaches
Recent advances in allylamine synthesis have employed multicomponent reactions:
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Petasis reaction combined with decarboxylative coupling
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Metal-free approaches using boronic acids, formaldehyde solutions, and primary amines
For example, research by Lee et al. demonstrated that electron-donating substituents in cinnamic acid derivatives significantly enhance reactivity in decarboxylative coupling reactions for allylamine synthesis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The anticipated ¹H NMR spectral characteristics for N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, based on data from structurally similar compounds, would include:
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Aromatic protons: multiplets at δ 6.7-7.3 ppm
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Methoxy group: singlet at approximately δ 3.8 ppm
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Benzylic CH₂: singlet at approximately δ 3.6-3.7 ppm
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Allylic CH₂-N: doublet at approximately δ 3.2-3.3 ppm
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Vinyl protons: multiplets at δ 5.1-5.2 ppm (terminal CH₂) and δ 5.8-6.0 ppm (internal CH)
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N-H proton: broad singlet at approximately δ 1.4-1.7 ppm
Infrared Spectroscopy
Characteristic IR absorption bands would likely include:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching | 3300-3400 |
| C-H aromatic stretching | 3000-3100 |
| C-H aliphatic stretching | 2800-3000 |
| C=C stretching (allyl) | 1640-1680 |
| C=C aromatic | 1580-1600 |
| C-O-C stretching (methoxy) | 1240-1270 |
| C-N stretching | 1020-1220 |
Mass Spectrometry
In mass spectrometric analysis, the compound would likely show:
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Molecular ion peak at m/z 177 [M]⁺
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Fragment at m/z 121 corresponding to the 3-methoxybenzyl cation
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Fragment at m/z 91 (tropylium ion) after loss of the methoxy group
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Fragment at m/z 41 corresponding to the allyl group
Chemical Reactivity
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine exhibits reactivity patterns characteristic of both secondary amines and alkenes.
Amine Reactivity
The secondary amine nitrogen can participate in:
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N-acylation reactions with acid chlorides or anhydrides to form amides
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N-sulfonylation with sulfonyl chlorides
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Reductive alkylation with aldehydes/ketones
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Coordination with transition metals
Alkene Reactivity
The allyl group enables additional transformations:
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Hydrogenation to form N-[(3-methoxyphenyl)methyl]propan-1-amine
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Hydroboration-oxidation to introduce hydroxyl functionality
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Epoxidation to form epoxide derivatives
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Cross-metathesis with other alkenes
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Halogenation to form dihalide derivatives
Aromatic Ring Modifications
The 3-methoxyphenyl group allows for:
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Electrophilic aromatic substitution reactions (predominantly at positions ortho and para to the methoxy group)
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O-demethylation to form the corresponding phenolic derivative
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Further functionalization of the aromatic ring through various cross-coupling reactions
Applications in Organic Synthesis
As a Building Block
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine serves as a valuable building block in the synthesis of:
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Complex nitrogen-containing heterocycles
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Pharmaceutical intermediates
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Advanced materials precursors
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Ligands for asymmetric catalysis
In Pharmaceutical Research
This compound and its derivatives have potential applications in pharmaceutical research due to the presence of both amine and alkene functionalities, which provide versatile handles for further modification. Similar compounds have been investigated for:
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Central nervous system (CNS) activity
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Anti-inflammatory properties
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Analgesic effects
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Potential receptor modulators
Structure-Activity Relationship Studies
Analysis of structurally similar compounds provides insights into potential structure-activity relationships:
Influence of Methoxy Group Position
The positioning of the methoxy group on the aromatic ring significantly impacts biological activity and chemical reactivity:
| Position | Expected Effect on Activity |
|---|---|
| 2 (ortho) | Potential steric hindrance affecting binding; possible intramolecular hydrogen bonding |
| 3 (meta) | Moderate electron-donating effect; less steric interference |
| 4 (para) | Strongest electron-donating resonance effect; symmetric distribution |
Role of the Nitrogen Linker
The secondary amine functionality serves as:
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A hydrogen bond donor
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A nucleophilic center for further derivatization
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A basic site (pKa estimated around 9-10)
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A potential coordination site for metals
Importance of the Allyl Group
The allyl moiety provides:
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Conformational flexibility to the molecule
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A site for selective functionalization
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Potential for π-interaction with biological targets
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Enhanced lipophilicity compared to saturated analogs
Comparison with Structural Analogs
Several structurally related compounds provide valuable comparative insights:
N-benzyl-3-(4-methoxyphenyl)prop-2-en-1-amine
This compound differs in having the methoxy group at the para position of the phenyl ring and a different connectivity pattern. It has a molecular formula of C₁₇H₁₉NO with a molecular weight of 253.34 g/mol and a LogP value of 3.89 .
3-(3-Methoxyphenyl)prop-1-en-2-amine
This primary amine features a different connectivity pattern with the allyl group directly attached to the aromatic ring. It has a molecular formula of C₁₀H₁₃NO with a molecular weight of 163.22 g/mol .
N-[(3-methoxyphenyl)methyl]prop-2-enamide
This amide analog replaces the amine linkage with an amide group, resulting in different hydrogen bonding capabilities and reactivity. It has a molecular formula of C₁₁H₁₃NO₂ with a molecular weight of 191.23 g/mol.
Recent Research Developments
Synthetic Advancements
Recent research has focused on developing more efficient and environmentally friendly synthetic methods for allylamines, including:
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Metal-free multicomponent reaction strategies for synthesizing allyl amines through decarboxylative coupling combined with the Petasis reaction
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Integrated one-pot syntheses using multifunctional catalysts
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Pipeline reactor methodologies that allow for continuous production with higher efficiency
Emerging Applications
Ongoing research suggests potential applications in:
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Development of novel drug delivery systems
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Design of new polymeric materials with specific properties
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Catalyst design for asymmetric synthesis
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Development of functional materials with tailored properties
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